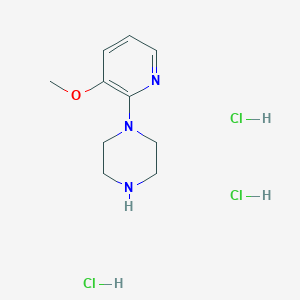
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methoxypyridin-2-yl)piperazine” is a compound with the CAS Number: 80827-67-4 . It has a molecular weight of 193.25 . The compound appears as a light brown to dark brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-methoxy-2-pyridinyl)piperazine . The InChI code is 1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 . The InChI key is KLNMSBVPRVBART-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a light brown to dark brown liquid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Studies on the synthesis of novel derivatives, such as 1,2,4-Triazole and its analogs, have shown that these compounds exhibit antimicrobial activities. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives demonstrated moderate to good antimicrobial properties against various microorganisms (Bektaş et al., 2007).
HIV-1 Reverse Transcriptase Inhibition
Research into the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs) as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors has yielded compounds with significantly enhanced potency. The development of these analogs stemmed from modifications to a lead molecule, leading to the selection of a specific derivative for clinical evaluation due to its antiviral activity (Romero et al., 1994).
Genotoxicity and Metabolic Activation Studies
The genotoxicity potential of novel 5-HT2C receptor agonists, which are being considered for obesity treatment, was investigated. The studies involved examining the metabolic activation pathways and their implications on the compound's mutagenicity, providing insights into the safety profiles of new therapeutic agents (Kalgutkar et al., 2007).
Synthesis and Characterization for Antihypertensive Applications
Research into the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts aimed at creating potential dual antihypertensive agents. Solid-state analytical techniques were employed to determine the protonation sites within the piperazine ring, underscoring the meticulous chemical synthesis process required for the development of novel pharmacological compounds (Marvanová et al., 2016).
Cardiotropic Activity
A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized to investigate the relationship between the structure of the triazaalkane linker and cardiotropic activity. The study identified compounds with significant antiarrhythmic activity, contributing to the development of new therapeutic agents for cardiac arrhythmias (Mokrov et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;;/h2-4,11H,5-8H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFDQBJOUDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)
![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)
![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)
![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)
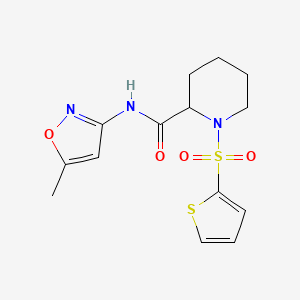
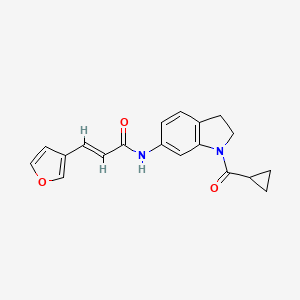
![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)
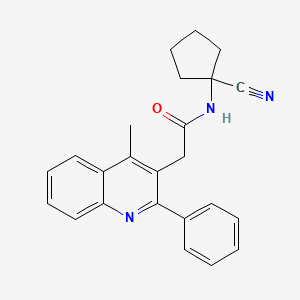
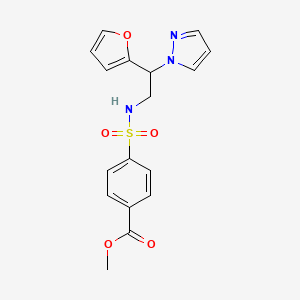
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)
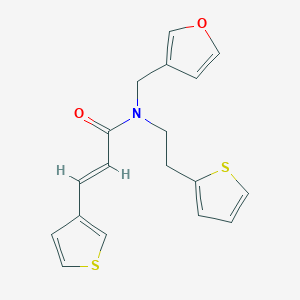

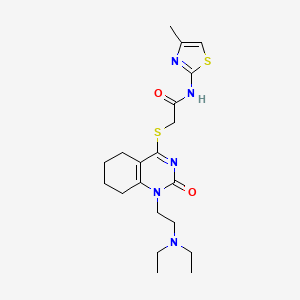
![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)